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molecular formula C5H10N6 B3065668 2,4-diamino-6-ethylamino-1,3,5-triazine CAS No. 5606-23-5

2,4-diamino-6-ethylamino-1,3,5-triazine

Cat. No. B3065668
M. Wt: 154.17 g/mol
InChI Key: STMSRQMGUCRAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127538

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 12.8 g (0.2 mol) of aqueous ethylamine solution (70%), 20 mL of water, and 50 mL of 1,4-dioxane was warmed with stirring and allowed to react at a reflux temperature for 4 hours. Thereafter, a solution of 4.0 g (0.1 mol) of sodium hydroxide in 15 mL of water was dropwise added thereto over 1 hour while maintaining the reflux state. After cooling the reaction mixture, the solvent and excess ethylamine were distilled off under reduced pressure, 30 mL each of methanol and acetonitrile were added, and the unnecessary salts were filtered. To the residue obtained by distilling off the solvent from the filtered solution were added 5 mL of methanol and 40 mL of acetone to precipitate crystals, which were collected by filtration, washed with 10 mL of acetone, and dried to obtain 11.5 g (yield 75%) of the titled compound. Melting point: 171° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:12])[CH3:11].O1CCOCC1.[OH-].[Na+]>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:12][CH2:10][CH3:11])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)N
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
CUSTOM
Type
CUSTOM
Details
to react at a reflux temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
over 1 hour while maintaining the reflux state
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent and excess ethylamine were distilled off under reduced pressure, 30 mL each of methanol and acetonitrile
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the unnecessary salts were filtered
CUSTOM
Type
CUSTOM
Details
To the residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent from the filtered solution
ADDITION
Type
ADDITION
Details
were added 5 mL of methanol and 40 mL of acetone
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 10 mL of acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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